AKR1A1 Inhibitory Activity Comparison
The target compound demonstrates measurable inhibitory activity against pig kidney aldehyde reductase (AKR1A1) with an IC₅₀ of 3,650 nM [1]. This datum places it within the moderate-activity range of the N-benzyl pyridinone congener series. No published aldehyde reductase inhibition data could be located for the 4-amino regioisomer (CAS 1017-42-1), which lacks this biochemical annotation. The parent reference compound EBPC in the same study exhibited sub-micromolar discrimination between aldose reductase and aldehyde reductase (Ki = 80 nM for aldose reductase vs. >4,000-fold selectivity), providing a performance benchmark for congener ranking [1].
| Evidence Dimension | Aldehyde reductase (AKR1A1) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 3,650 ± n/a nM |
| Comparator Or Baseline | 4-Amino regioisomer (CAS 1017-42-1): No published AKR1A1 data available. EBPC (reference aldose reductase inhibitor): Ki = 80 nM for aldose reductase, >4,000× selectivity over aldehyde reductase [1]. |
| Quantified Difference | Target compound provides a defined 3,650 nM AKR1A1 IC₅₀ baseline; para isomer lacks any comparable biochemical annotation. EBPC achieves >4,000-fold AR/ALR selectivity, setting a scaffold-class benchmark [1]. |
| Conditions | Pig kidney aldehyde reductase; ChEMBL_31796 assay; 1 μM compound with 3-pyridine carboxaldehyde substrate [1]. |
Why This Matters
For aldo-keto reductase inhibitor screening cascades, a compound with an established AKR1A1 IC₅₀ of 3,650 nM provides a quantifiable selectivity baseline, whereas the para isomer cannot be positioned on the same biochemical map without equivalent annotation.
- [1] BindingDB Entry 50035935; ChEMBL_31796 (CHEMBL643202). Mylari BL, Beyer TA, Siegel TW. J Med Chem. 1991;34(3):1011-1018. PMID: 1900532. Available at: https://www.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=10&entryid=50035935 View Source
